molecular formula C17H20N2O3S B2530795 N'-[(4-ethoxyphenyl)sulfonyl]-N,N-dimethylbenzenecarboximidamide CAS No. 629605-15-8

N'-[(4-ethoxyphenyl)sulfonyl]-N,N-dimethylbenzenecarboximidamide

Cat. No. B2530795
CAS RN: 629605-15-8
M. Wt: 332.42
InChI Key: QIFLSIVNRTZHRN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of sulfonamide derivatives is a common theme in the search for novel therapeutic agents. In one study, a series of sulfonamides were synthesized starting from 4-methoxyphenethylamine, which was reacted with 4-methylbenzenesulfonyl chloride in an aqueous sodium carbonate solution. This reaction yielded a parent molecule that was further treated with various alkyl/aralkyl halides to produce a new series of N-(4-methoxyphenethyl)-N-(substituted)-4-methylbenzenesulfonamides. These compounds were characterized using spectroscopic techniques and showed promising inhibitory effects on acetylcholinesterase, with one derivative demonstrating competitive inhibition and forming an irreversible enzyme inhibitor complex .

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is crucial for their biological activity. In the case of the synthesized sulfonamide derivatives, their structural characterization was confirmed by IR, 1H-NMR, and 13C-NMR spectroscopy. The elemental analysis data was coherent with the spectral data, ensuring the accuracy of the synthesized compounds' structures . Additionally, the X-ray diffraction method was used to determine the structure of a sulfonamide-derived ligand, suggesting an octahedral geometry for its metal complexes .

Chemical Reactions Analysis

Sulfonamide derivatives can undergo various chemical reactions, including monoacylation and desulfonylation. N-Monoacylated sulfonimidamides were synthesized using a premixed mixture of an acyl chloride and pyridazine, while diacylation occurred with a different coupling agent. This stepwise functionalization approach allows for fine-tuning the properties of compounds in medicinal chemistry . A visible light-promoted process for desulfonylation of N-sulfonylamides and -amines has also been developed, which involves photoexcitation and single electron transfer to promote loss of the sulfonyl group, forming free amide or amine .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives are influenced by their molecular structure. The magnetic susceptibility and conductivity measurements, along with spectral data, provide insights into the bonding nature of these compounds. The biological activity, including antibacterial, antifungal, and cytotoxic activity, was evaluated for both the ligands and their metal complexes, revealing moderate to significant activity against various strains . The antimicrobial activities of novel phenylsulfonyl- and 4-aminophenylsulfonyl-carboximidamides were also assessed, with some derivatives showing different single-crystal structures than expected and varying levels of tuberculostatic, antibacterial, and antifungal activities .

Scientific Research Applications

Polymer Synthesis

N'-[(4-ethoxyphenyl)sulfonyl]-N,N-dimethylbenzenecarboximidamide and related compounds have been utilized in polymer synthesis. For example, a study by Liaw, Liaw, and Su (1999) explores the use of similar sulfone-containing compounds to prepare new polyimides. These polyimides displayed properties such as transparency, flexibility, toughness, and high thermal stability, making them suitable for various advanced technological applications (Liaw, Liaw, & Su, 1999).

Development of Fluorescent Molecular Probes

Research by Diwu et al. (1997) discusses the synthesis and spectral properties of fluorescent solvatochromic dyes, where compounds similar to this compound have been used. These compounds are significant in developing ultrasensitive fluorescent molecular probes for studying various biological events and processes due to their strong solvent-dependent fluorescence (Diwu et al., 1997).

Analytical Chemistry and Environmental Studies

In a study by Golub and Becker (2015), derivatives of this compound are explored for their potential in analytical chemistry, particularly in the anodic methoxylation of piperidine derivatives. Such research contributes significantly to the development of new analytical methods and environmental studies (Golub & Becker, 2015).

Antibiotic Resistance Research

Ricken et al. (2013) investigate the degradation of sulfonamide antibiotics, which bear structural similarities to this compound. This research is crucial in understanding antibiotic resistance, particularly in environmental contexts where persistent antibiotics can lead to the propagation of antibiotic resistance (Ricken et al., 2013).

Development of Immunoassays

Vashist (2012) discusses the use of compounds structurally related to this compound in the development of immunoassays. These studies are pivotal in biomedical diagnostics, highlighting the potential of these compounds in advancing health care technology (Vashist, 2012).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. It’s always important to handle chemical compounds with care and use appropriate safety measures .

Future Directions

The future directions for the study of this compound would depend on its potential applications. If it has therapeutic potential, future studies could focus on optimizing its synthesis, studying its mechanism of action, and evaluating its safety and efficacy .

properties

IUPAC Name

N'-(4-ethoxyphenyl)sulfonyl-N,N-dimethylbenzenecarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3S/c1-4-22-15-10-12-16(13-11-15)23(20,21)18-17(19(2)3)14-8-6-5-7-9-14/h5-13H,4H2,1-3H3/b18-17-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIFLSIVNRTZHRN-ZCXUNETKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)N=C(C2=CC=CC=C2)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)/N=C(/C2=CC=CC=C2)\N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>49.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24791611
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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